Journal Name:Physics and Chemistry of Liquids
Journal ISSN:0031-9104
IF:1.838
Journal Website:http://www.tandfonline.com/toc/gpch20/.U33IIT-Sx24
Year of Origin:0
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:65
Publishing Cycle:Bimonthly
OA or Not:Not
Reminiscence on Frantisek Tureček
Physics and Chemistry of Liquids ( IF 1.838 ) Pub Date: 2022-10-11 , DOI: 10.1002/mas.21817
I have known Frank for more than 20 years since my first foray into the generation and chemistry of peptide radical ions (Chu et al., 2000).
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Characterization of mRNA therapeutics
Physics and Chemistry of Liquids ( IF 1.838 ) Pub Date: 2023-07-04 , DOI: 10.1002/mas.21856
Therapeutic messenger RNAs (mRNAs) have emerged as powerful tools in the treatment of complex diseases, especially for conditions that lack efficacious treatment. The successful application of this modality can be attributed to its ability to encode entire proteins. While the large nature of these molecules has supported their success as therapeutics, its extended size creates several analytical challenges. To further support therapeutic mRNA development and its deployment in clinical trials, appropriate methods to support their characterization must be developed. In this review, we describe current analytical methods that have been used in the characterization of RNA quality, identity, and integrity. Advantages and limitations from several analytical techniques ranging from gel electrophoresis to liquid chromatography–mass spectrometry and from shotgun sequencing to intact mass measurements are discussed. We comprehensively describe the application of analytical methods in the measurements of capping efficiency, poly A tail analysis, as well as their applicability in stability studies.
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Clinical proteomics towards multiomics in cancer
Physics and Chemistry of Liquids ( IF 1.838 ) Pub Date: 2022-12-10 , DOI: 10.1002/mas.21827
Recent technological advancements in mass spectrometry (MS)-based proteomics technologies have accelerated its application to study greater and greater numbers of human tumor specimens. Over the last several years, the Clinical Proteomic Tumor Analysis Consortium, the International Cancer Proteogenome Consortium, and others have generated MS-based proteomic profiling data combined with corresponding multiomics data on thousands of human tumors to date. Proteomic data sets in the public domain can be re-examined by other researchers with different questions in mind from what the original studies explored. In this review, we examine the increasing role of proteomics in studying cancer, along with the potential for previous studies and their associated data sets to contribute to improving the diagnosis and treatment of cancer in the clinical setting. We also explore publicly available proteomics and multi-omics data from cancer cell line models to show how such data may aid in identifying therapeutic strategies for cancer subsets.
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A Special Issue Honoring Prof. Hilkka Kenttämaa for Her Contributions to the Field of Mass Spectrometry
Physics and Chemistry of Liquids ( IF 1.838 ) Pub Date: 2023-01-05 , DOI: 10.1002/mas.21833
In this special issue of Mass Spectrometry Reviews honoring Prof. Hilkka Kenttämaa for her contributions to Mass Spectrometry, I have invited many leading researchers in different fields of mass spectrometry that reflect Prof. Hilkka Kenttämaa's diverse research background.
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Synthetic dyes: A mass spectrometry approach and applications
Physics and Chemistry of Liquids ( IF 1.838 ) Pub Date: 2022-11-10 , DOI: 10.1002/mas.21818
Synthetic dyes are found in a wide variety of applications today, including but not limited to textiles, foods, and medicine. The analysis of these molecules is pertinent to several fields such as forensics, environmental monitoring, and quality control, all of which require the sensitivity and selectivity of analysis provided by mass spectrometry (MS). Recently, there has been an increase in the implementation of MS evaluation of synthetic dyes by various methods, with the majority of research thus far falling under electrospray ionization and moving toward direct ionization methods. This review covers an overview of the chemistry of synthetic dyes needed for the understanding of MS sample preparation and spectral results, current fields of application, ionization methods, and fragmentation trends and works that have been reported in recent years.
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Ion-molecule studies of energetic oxygen allotropes in flow tubes: O2(v),O2(aΔg1),O3,andO ${{\rm{O}}}_{2}({\rm{v}}),{{\rm{O}}}_{2}({\rm{a}}{}^{1}{\rm{\Delta }}_{{\rm{g}}}),{{\rm{O}}}_{3},\mathrm{and}{\rm{O}}$
Physics and Chemistry of Liquids ( IF 1.838 ) Pub Date: 2023-07-02 , DOI: 10.1002/mas.21846
Starting in the 1960s, flow tube apparatuses have played a central role in the study of ion-molecule kinetics, allowing for immense chemical diversity of cationic, anionic, and neutral reactants. Here, we review studies of oxygen allotropes, excluding ground state O2 ( X 3 ∑ g − ${X}^{3}{\sum }_{g}^{-}$ ), and focusing instead on reactions of cations, anions, and metal chemi-ionization reactions with ground state atomic oxygen (O 3P), vibrationally excited molecular oxygen (O2(v)), electronically excited molecular oxygen (O2 ( a 1 Δ g ${a}^{1}{{\rm{\Delta }}}_{g}$ )), and ozone (O3). Historical outlines of work over several decades are given along with a focus on more recent work by our group at the Air Force Research Laboratory.
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Editorial from Dominic M. Desiderio
Physics and Chemistry of Liquids ( IF 1.838 ) Pub Date: 2023-03-17 , DOI: 10.1002/mas.21840
I retired as an Editor of Mass Spectrometry Reviews. I signed my contract on November 1, 1993, and published my first editorial (Volume 13, Issue 1, 1994) when I joined Nico M. M. Nibbering as Co-Editor. These two editorials frame my 30-year tenure at the journal.
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Ion-molecule reactions of mass-selected ions
Physics and Chemistry of Liquids ( IF 1.838 ) Pub Date: 2022-11-29 , DOI: 10.1002/mas.21819
Gas-phase reactions of mass-selected ions with neutrals covers a very broad area of fundamental and applied mass spectrometry (MS). Oftentimes, ion-molecule reactions (IMR) can serve as a viable alternative to collision-induced dissociation and other ion dissociation techniques when using tandem MS. This review focuses on the literature pertaining applications of IMR since 2013. During the past decade considerable efforts have been made in analytical applications of IMR, including advances in one of the major techniques for characterization of unsaturated fatty acids and lipids, ozone-induced dissociation, and the development of a new technique for sequencing of large ions, hydrogen atom attachment/abstraction dissociation. Many advances have also been made in identifying gas-phase chemistry specific to a functional group in organic and biological compounds, which are useful in structure elucidation of analytes and differentiation of isomers/isobars. With “soft” ionization techniques like electrospray ionization having become mainstream for quite some time now, the efforts in the area of metal ion catalysis have firmly moved into exploring chemistry of ligated metal complexes in their “natural” oxidation states allowing to model individual steps of mechanisms in homogeneous catalysis, especially in combination with high-level DFT calculations. Finally, IMR continue to contribute to the body of knowledge in the area of chemistry of interstellar processes.
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How I Have Learnt to Ignore Bibliometrics
Physics and Chemistry of Liquids ( IF 1.838 ) Pub Date: 2022-10-11 , DOI: 10.1002/mas.21815
In 1970, when I started doing research in physical organic chemistry as an undergraduate at the Natural Sciences Faculty of Charles University in Prague, the various forms of bibliometrics, such as impact factors, citation indexes, and the h-factor, were unknown.
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Quantification of snake venom proteomes by mass spectrometry-considerations and perspectives
Physics and Chemistry of Liquids ( IF 1.838 ) Pub Date: 2023-05-08 , DOI: 10.1002/mas.21850
The advent of soft ionization mass spectrometry-based proteomics in the 1990s led to the development of a new dimension in biology that conceptually allows for the integral analysis of whole proteomes. This transition from a reductionist to a global-integrative approach is conditioned to the capability of proteomic platforms to generate and analyze complete qualitative and quantitative proteomics data. Paradoxically, the underlying analytical technique, molecular mass spectrometry, is inherently nonquantitative. The turn of the century witnessed the development of analytical strategies to endow proteomics with the ability to quantify proteomes of model organisms in the sense of “an organism for which comprehensive molecular (genomic and/or transcriptomic) resources are available.” This essay presents an overview of the strategies and the lights and shadows of the most popular quantification methods highlighting the common misuse of label-free approaches developed for model species' when applied to quantify the individual components of proteomes of nonmodel species (In this essay we use the term “non-model” organisms for species lacking comprehensive molecular (genomic and/or transcriptomic) resources, a circumstance that, as we detail in this review-essay, conditions the quantification of their proteomes.). We also point out the opportunity of combining elemental and molecular mass spectrometry systems into a hybrid instrumental configuration for the parallel identification and absolute quantification of venom proteomes. The successful application of this novel mass spectrometry configuration in snake venomics represents a proof-of-concept for a broader and more routine application of hybrid elemental/molecular mass spectrometry setups in other areas of the proteomics field, such as phosphoproteomics, metallomics, and in general in any biological process where a heteroatom (i.e., any atom other than C, H, O, N) forms integral part of its mechanism.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学4区 CHEMISTRY, PHYSICAL 物理化学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
20.60 32 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://mc.manuscriptcentral.com/gpch